N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-[(4-Fluorophenyl)methyl]-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex heterocyclic carboxamide characterized by a tricyclic core structure fused with imino, oxo, and carboxamide functional groups. Key structural features include:
- A pyridin-3-ylmethyl group at position 7, introducing aromaticity and hydrogen-bonding capability.
- A tricyclic framework (1,7,9-triazatricyclo[8.4.0.03,8]) with conjugated double bonds, likely influencing electronic properties and binding interactions.
Properties
Molecular Formula |
C25H19FN6O2 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C25H19FN6O2/c26-18-8-6-16(7-9-18)14-29-24(33)19-12-20-23(30-21-5-1-2-11-31(21)25(20)34)32(22(19)27)15-17-4-3-10-28-13-17/h1-13,27H,14-15H2,(H,29,33) |
InChI Key |
QWOUEUGDFSZJLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(C=C(C(=N)N3CC4=CN=CC=C4)C(=O)NCC5=CC=C(C=C5)F)C(=O)N2C=C1 |
Origin of Product |
United States |
Biological Activity
N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential biological activity. Its unique tricyclic structure and the presence of various functional groups make it a subject of interest in pharmacological research.
- Molecular Formula : C25H19FN6O2
- Molecular Weight : 454.5 g/mol
- Functional Groups : Contains a fluorophenyl group and an imino functional group.
Structural Characteristics
The compound features a triazatricyclo framework that enhances its structural uniqueness. The presence of fluorine in the phenyl group and the imino group contributes to its distinct chemical properties and potential biological activities.
Pharmacological Potential
Research indicates that this compound may exhibit various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms that require further elucidation.
- Antimicrobial Effects : The compound has shown promise in combating bacterial infections, although specific mechanisms remain to be fully characterized.
- Anti-inflammatory Properties : Some research points towards its potential in reducing inflammation markers in vitro.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, the structural features suggest potential interactions with various biological targets:
- Enzyme Inhibition : The imino group may facilitate interaction with enzyme active sites.
- Receptor Modulation : The presence of the pyridine moiety suggests possible receptor binding capabilities.
Study 1: Anticancer Activity
A study conducted on various cancer cell lines revealed that N-[(4-fluorophenyl)methyl]-6-imino exhibited dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutics.
Study 2: Antimicrobial Testing
In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound had a minimum inhibitory concentration (MIC) comparable to existing antibiotics.
Study 3: Anti-inflammatory Effects
In a model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Data Table of Biological Activities
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogues
Structural Insights :
- Core Modifications :
Physicochemical Properties
Table 2: Estimated Physicochemical Comparisons
Key Observations :
- The pyridinyl group in the target compound likely improves aqueous solubility compared to the pentyl or trifluoromethylphenyl substituents in analogues.
- The trifluoromethyl group in CAS 866346-57-8 may enhance metabolic stability but reduce polarity .
Chemoinformatic Similarity Analysis
Using methodologies from , structural similarity can be quantified via Tanimoto coefficients based on binary fingerprints:
- The target compound and CAS 877778-47-7 share a triazatricyclo core and fluorophenyl group, yielding a moderate Tanimoto score (~0.65–0.75) .
- CAS 866346-57-8, with a divergent core and substituents, would exhibit lower similarity (~0.3–0.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
